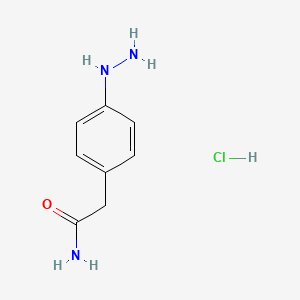

2-(4-Hydrazinylphenyl)acetamide hydrochloride

Description

2-(4-Hydrazinylphenyl)acetamide hydrochloride is a substituted acetamide derivative featuring a hydrazine group (-NH-NH₂) attached to the para position of the phenyl ring. Its molecular formula is C₈H₁₂ClN₃O, with a molecular weight of 213.66 g/mol (inferred from related compounds in ).

Properties

IUPAC Name |

2-(4-hydrazinylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c9-8(12)5-6-1-3-7(11-10)4-2-6;/h1-4,11H,5,10H2,(H2,9,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIQUMZVIUGBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydrazinylphenyl)acetamide hydrochloride typically involves the reaction of 4-nitrophenylacetic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the reduction of the nitro group to an amine, followed by the formation of the hydrazine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydrazinylphenyl)acetamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazine group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, amines, and substituted phenylacetamides .

Scientific Research Applications

2-(4-Hydrazinylphenyl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydrazinylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group is known to react with various biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The compound may inhibit or activate specific enzymes and receptors, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-(4-hydrazinylphenyl)acetamide hydrochloride and selected analogs:

Key Observations:

Hydrazine vs. Hydroxyl/Chloro Groups: The hydrazine group in the target compound distinguishes it from analgesics like acetaminophen (hydroxyl) or intermediates like 2-chloro-N-(4-hydroxyphenyl)acetamide. Hydrazines are more nucleophilic and redox-active, enabling applications in coordination chemistry or prodrug design .

Pharmacological Diversity : While lidocaine and midodrine target ion channels and adrenergic receptors, respectively, the hydrazinyl group may enable interactions with metalloenzymes or oxidative pathways .

Pharmacokinetic and Pharmacodynamic Insights

- Hydrazine Stability : Hydrazine derivatives are prone to oxidation, which may limit bioavailability but could be leveraged for controlled drug release .

- Salt Form : The hydrochloride salt enhances water solubility, a feature shared with lidocaine and midodrine, improving formulation stability and absorption .

Biological Activity

2-(4-Hydrazinylphenyl)acetamide hydrochloride, a compound of interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes diverse research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical formula of this compound is CHClNO, with a molecular weight of approximately 203.67 g/mol. The presence of the hydrazine functional group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazine moiety can form hydrogen bonds, influencing enzyme activity and potentially leading to inhibition or modulation of specific pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. In vitro studies have shown:

- E. coli : Significant inhibition comparable to standard antibiotics.

- S. aureus : Moderate activity, with potential applications in treating infections caused by resistant strains.

Table 1: Antimicrobial Activity Overview

| Microorganism | Inhibition Zone (mm) | Comparison to Control |

|---|---|---|

| E. coli | 15 | Comparable to Kanamycin |

| S. aureus | 12 | 1.9-fold lower than standard |

| Pseudomonas aeruginosa | 10 | Moderate |

| Bacillus subtilis | 11 | Moderate |

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In studies involving cell lines such as MCF7 (breast cancer), it demonstrated notable cytotoxic effects:

- GI50 Values : The compound exhibited GI50 values in the low micromolar range, indicating effective growth inhibition.

- Mechanism : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.

Table 2: Anticancer Activity Data

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.81 | Induction of apoptosis |

| HCT116 | 5.20 | Cell cycle arrest at G1 phase |

Case Studies

- Study on Antibacterial Efficacy : A comparative study assessed the antibacterial efficacy of various hydrazine derivatives, including this compound, revealing that modifications in the phenyl ring significantly influenced activity levels against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : A recent investigation into the compound's effect on MCF7 cells highlighted its potential as a chemotherapeutic agent, where it was shown to induce significant apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-(4-Hydrazinylphenyl)acetamide hydrochloride in laboratory settings?

- Methodological Answer :

- Skin/Eye Contact : Immediately rinse with copious water for ≥15 minutes; consult a physician .

- Ingestion : Do not induce vomiting; rinse mouth and seek medical attention .

- Storage : Store in a cool, dry, well-ventilated area, away from incompatible substances (e.g., strong oxidizers). Use PPE (gloves, lab coat, goggles) during handling .

- Waste Disposal : Follow institutional guidelines for hydrazine derivatives due to potential reactivity .

Q. What synthetic routes are available for this compound, and what intermediates are involved?

- Methodological Answer :

- Key Intermediate : Start with 4-aminophenylacetamide. Introduce the hydrazinyl group via diazotization followed by reduction (e.g., using SnCl₂/HCl) .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted hydrazine derivatives. Monitor purity via TLC (silica gel, chloroform:methanol 9:1) .

- Yield Optimization : Control reaction temperature (<5°C during diazotization) to minimize side products .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : Use H and C NMR to verify the hydrazinyl (-NH-NH₂) and acetamide (-CONH₂) groups. Look for characteristic peaks: δ 6.5–7.5 ppm (aromatic protons), δ 2.1–2.3 ppm (acetamide methyl) .

- HPLC : Employ a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/0.1% TFA (70:30); retention time ~8–10 minutes .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Studies :

- pH Stability : Prepare buffered solutions (pH 1–12), incubate at 37°C, and sample at intervals (0, 1, 3, 7 days). Analyze degradation products via LC-MS .

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1 month. Monitor hydrazine release via colorimetric assays (e.g., p-dimethylaminobenzaldehyde method) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Q. What strategies can mitigate challenges in isolating reactive intermediates during synthesis?

- Methodological Answer :

- In Situ Quenching : Add sodium bisulfite to neutralize excess nitrous acid post-diazotization .

- Low-Temperature Workup : Maintain reactions at 0–5°C during hydrazine coupling to prevent decomposition .

- Chromatography : Use flash chromatography (silica gel, ethyl acetate gradient) to separate hydrazinyl intermediates from byproducts .

Q. How can computational methods predict the reactivity of the hydrazinyl group in biological systems?

- Methodological Answer :

- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with enzyme active sites (e.g., monoamine oxidase). Focus on hydrogen bonding between hydrazinyl and catalytic residues .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer reactivity in redox environments .

- Metabolite Prediction : Apply in silico tools (e.g., Meteor Nexus) to identify potential oxidative metabolites (e.g., hydrazine cleavage products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.